
2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl group would likely contribute significant steric bulk, while the azetidine and tetrahydroisoindole rings would add rigidity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromophenyl and sulfonyl groups, both of which are electrophilic and could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s density and boiling point, while the various ring structures could influence its solubility .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives demonstrates the interest in exploring the structural diversity and potential reactivity of this chemical scaffold. Starting from 3-sulfolene, researchers have developed an appropriate synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives through epoxidation and subsequent reactions, leading to amino, triazole, and hydroxyl analogues (Tan et al., 2016). This research underlines the compound's versatility as a precursor for various chemical transformations.
Biological Activity
N-(sulfonyloxy)phthalimides and analogues, including those similar to the compound , have been identified as potent inactivators of serine proteases. These findings indicate the potential utility of such compounds in the study of enzyme inhibition, which could have implications for the development of therapeutic agents targeting specific proteases (Neumann & Gütschow, 1994).
Medicinal Chemistry
The design of 2-azetidinones scaffolds, including sulfonamide rings and their derivatives, has attracted significant interest due to their biological and pharmacological potencies. These compounds represent a medicinally important class found in various naturally occurring alkaloids, highlighting the relevance of exploring these structures for drug design and discovery (Jagannadham et al., 2019).
Green Chemistry
The development of greener catalytic systems for the synthesis of isoindoline-1,3-dione derivatives showcases an effort to reduce environmental impact. By using water extract of onion peel ash as a catalyst, researchers have provided an alternative that avoids harmful reagents, offering both environmental and economic benefits (Journal et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c18-11-5-7-13(8-6-11)25(23,24)19-9-12(10-19)20-16(21)14-3-1-2-4-15(14)17(20)22/h1-2,5-8,12,14-15H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIDYYFHENOOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid](/img/structure/B2873365.png)
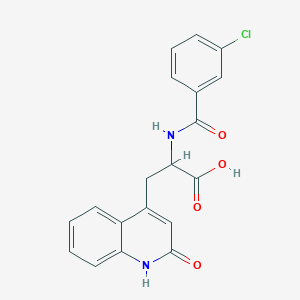
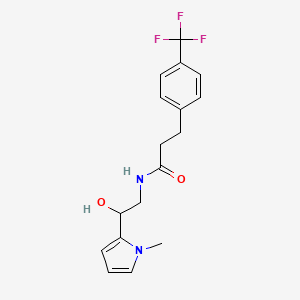
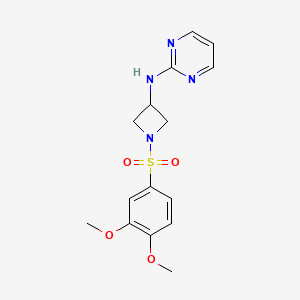
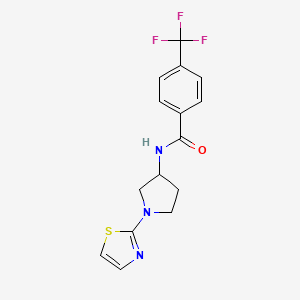

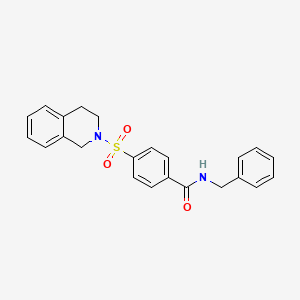
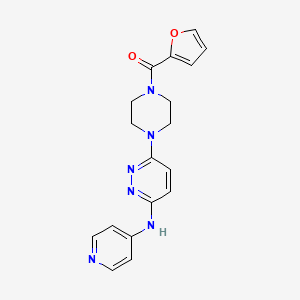
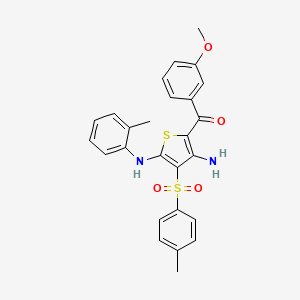
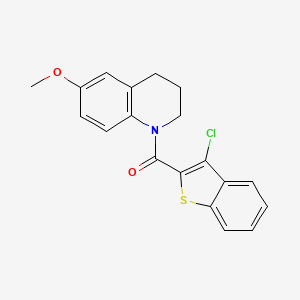

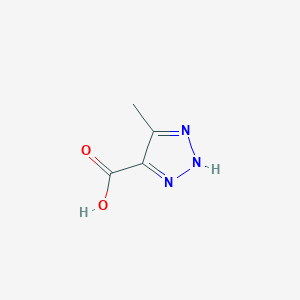

![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)